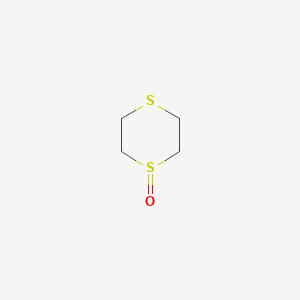
1,4-Dithiane, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane 1-oxide: is an organic compound with the molecular formula C4H8OS2 . It is a heterocyclic compound containing a six-membered ring with two sulfur atoms and one oxygen atom. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane 1-oxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, with the oxidizing agent being added to a solution of 1,4-dithiane in an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of 1,4-dithiane 1-oxide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as copper-iron mixed oxides, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert 1,4-dithiane 1-oxide to the corresponding sulfone.
Reduction: Reduction reactions can revert 1,4-dithiane 1-oxide back to 1,4-dithiane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed:
Oxidation: 1,4-Dithiane 1,1-dioxide (sulfone).
Reduction: 1,4-Dithiane.
Substitution: Various substituted dithiane derivatives
Scientific Research Applications
1,4-Dithiane 1-oxide has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-dithiane 1-oxide involves its ability to undergo various chemical transformations, which can be harnessed in synthetic chemistry. The presence of sulfur and oxygen atoms in the ring structure allows for unique reactivity patterns, such as nucleophilic substitution and redox reactions. These reactions can be exploited to modify the compound and generate derivatives with specific properties .
Comparison with Similar Compounds
1,3-Dithiane: Another dithiane isomer with different reactivity and applications.
1,4-Dithiane: The non-oxidized form of 1,4-dithiane 1-oxide, used as a precursor in its synthesis
Uniqueness: 1,4-Dithiane 1-oxide is unique due to the presence of an oxygen atom in the ring, which imparts distinct chemical properties compared to its non-oxidized counterpart. This oxygen atom allows for additional reactivity, such as the ability to undergo further oxidation to form sulfones .
Properties
IUPAC Name |
1,4-dithiane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c5-7-3-1-6-2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLSQFQIUGPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334098 |
Source


|
| Record name | 1,4-Dithiane, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-70-8 |
Source


|
| Record name | 1,4-Dithiane, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














